molecular formula C16H23NO3 B7634091 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide

4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide

Cat. No. B7634091
M. Wt: 277.36 g/mol
InChI Key: CBGRZGVWHZCZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide, also known as MMMPB, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. MMMPB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide is not fully understood. However, it has been found to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. By inhibiting FAAH, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide increases the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide can reduce pain and inflammation in animal models. Additionally, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to have anxiolytic effects, meaning it can reduce anxiety in animals. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide in lab experiments is its specificity for FAAH, which allows for the study of the role of endocannabinoids in various biological processes. However, one limitation is that 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide is a synthetic compound and may not fully mimic the effects of endocannabinoids in the body.

Future Directions

There are several potential future directions for research involving 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide. One area of interest is in the development of new drugs for pain relief and inflammation. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide may also have potential as a treatment for neurodegenerative diseases, and further research in this area is needed. Additionally, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide could be used as a tool for studying the role of endocannabinoids in various biological processes.

Synthesis Methods

The synthesis of 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(2-methylprop-2-enyl) amine to form the corresponding amide. Finally, the amide is reacted with isopropyl chloroformate to yield 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide.

Scientific Research Applications

4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to have potential as a research tool in the study of various biological processes. One area of research where 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been investigated is in the study of pain and inflammation. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain relief.

properties

IUPAC Name

4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(2)10-17(5)16(18)14-8-7-13(19-6)9-15(14)20-12(3)4/h7-9,12H,1,10H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGRZGVWHZCZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C(=O)N(C)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide

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